

"2-(2-oxocyclopentyl)acetic acid" molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-oxocyclopentyl)acetic Acid

Cat. No.: B075209

[Get Quote](#)

An In-Depth Technical Guide to **2-(2-oxocyclopentyl)acetic acid**: Structure, Properties, and Synthetic Utility

Introduction

2-(2-oxocyclopentyl)acetic acid is a saturated fatty acid and a derivative of cyclopentanone. This bifunctional molecule, featuring both a ketone and a carboxylic acid group, serves as a valuable building block in organic synthesis. Its structural characteristics make it a versatile intermediate, particularly in the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, established synthetic routes, and significant applications, with a focus on its role in drug development for a scientific and research-oriented audience.

Molecular Structure and Identification

The molecular architecture of **2-(2-oxocyclopentyl)acetic acid** consists of a five-membered cyclopentanone ring substituted at the second position with an acetic acid moiety. This arrangement provides two key reactive sites: the carbonyl group of the cyclopentanone and the carboxyl group of the acetic acid side chain.

Caption: 2D structure of **2-(2-oxocyclopentyl)acetic acid**.

Table 1: Chemical Identifiers for **2-(2-oxocyclopentyl)acetic acid**

Identifier	Value
IUPAC Name	2-(2-oxocyclopentyl)acetic acid[1]
CAS Number	1460-38-4[1][2]
Molecular Formula	C ₇ H ₁₀ O ₃ [1][2]
Canonical SMILES	C1CC(C(=O)C1)CC(=O)O[1]
InChI	InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10)[1]
InChIKey	OLLIBGOZUPLOK-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of **2-(2-oxocyclopentyl)acetic acid** are crucial for its handling, storage, and application in chemical reactions. These properties are summarized below.


Table 2: Physicochemical Data for **2-(2-oxocyclopentyl)acetic acid**

Property	Value
Molecular Weight	142.15 g/mol [2][3][4]
Exact Mass	142.062994177 Da[1]
Melting Point	47-51 °C[4]
Boiling Point	316.5 °C at 760 mmHg
Density	1.21 g/cm ³
pKa	4.36 ± 0.10 (Predicted)
XLogP3	-0.1
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2

Synthesis and Manufacturing

A notable and efficient method for the preparation of **2-(2-oxocyclopentyl)acetic acid** and its esters involves a "one-pot" synthesis strategy starting from diethyl adipate. This approach is advantageous for large-scale production due to its reduced number of unit operations, shorter production cycle, and higher overall yield compared to multi-step classical methods.[\[5\]](#)

The process begins with the Dieckmann condensation of diethyl adipate in the presence of a base like sodium metal to form the cyclic β -keto ester. This intermediate is then reacted *in situ* with an ethyl haloacetate (e.g., ethyl chloroacetate). The subsequent step involves acidic hydrolysis and decarboxylation to yield the target molecule, **2-(2-oxocyclopentyl)acetic acid**. This acid can then be esterified to produce derivatives like ethyl 2-(2-oxocyclopentyl)acetate.[\[5\]](#) This streamlined synthesis avoids the isolation of multiple intermediates, making it a cost-effective and environmentally friendlier option.[\[5\]](#)


[Click to download full resolution via product page](#)

Caption: Workflow for the one-pot synthesis of **2-(2-oxocyclopentyl)acetic acid**.

Applications in Drug Development

The primary significance of **2-(2-oxocyclopentyl)acetic acid** in the pharmaceutical industry is its role as a key intermediate in the synthesis of Laropiprant. The ethyl ester of the acid, ethyl 2-(2-oxocyclopentyl)acetate, is a direct precursor in the manufacturing pathway of this drug.[5]

Laropiprant is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). It was developed to be co-administered with nicotinic acid (niacin) to mitigate the flushing (vasodilation) side effect associated with niacin treatment for dyslipidemia. By blocking the DP1 receptor, Laropiprant prevents the prostaglandin-mediated vasodilation that causes the characteristic flushing, thereby improving patient compliance with niacin therapy. The synthesis of such a targeted therapeutic underscores the importance of versatile chemical intermediates like **2-(2-oxocyclopentyl)acetic acid**.

[Click to download full resolution via product page](#)

Caption: Role of **2-(2-oxocyclopentyl)acetic acid** in the synthesis of Laropiprant.

Safety and Handling

For laboratory and industrial use, **2-(2-oxocyclopentyl)acetic acid** is classified with the hazard code Xi, indicating it is an irritant.[4] Standard safety precautions should be followed, including the use of personal protective equipment.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Conclusion

2-(2-oxocyclopentyl)acetic acid is a fundamentally important chemical intermediate with a well-defined molecular structure and a range of useful physicochemical properties. Its value is particularly demonstrated in the pharmaceutical sector, where efficient synthesis routes enable its use in the production of targeted therapeutics like Laropiprant. The ongoing refinement of its synthesis, such as the adoption of one-pot methodologies, highlights the drive for more sustainable and cost-effective manufacturing processes in drug development. This guide provides the core technical information required by researchers and scientists working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-oxocyclopentyl)acetic Acid | C7H10O3 | CID 3569983 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Oxocyclopentyl)acetic acid - CAS:1460-38-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1460-38-4|2-(2-Oxocyclopentyl)acetic acid|BLD Pharm [bldpharm.com]
- 4. 2-OXO-CYCLOPENTANEACETIC ACID | 1460-38-4 [chemicalbook.com]
- 5. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents
[patents.google.com]
- To cite this document: BenchChem. ["2-(2-oxocyclopentyl)acetic acid" molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075209#2-2-oxocyclopentyl-acetic-acid-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com